
2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a solid substance . It is also known as 9,9-Diphenyl-9H-fluorene-4-boronic Acid Pinacol Ester, and 9,9-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene .
Molecular Structure Analysis
The molecular formula of this compound is C31H29BO2 . The InChI code is 1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)27-21-13-20-26-28(27)24-18-11-12-19-25(24)31(26,22-14-7-5-8-15-22)23-16-9-6-10-17-23/h5-21H,1-4H3 . The SMILES representation is B1(OC(C(O1)©C)©C)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Its molecular weight is 444.38 g/mol . .
Applications De Recherche Scientifique
Synthesis and Fluorescence Emission Properties
This compound has been utilized in the synthesis of blue fluorescent materials. For example, a study described the synthesis of a highly pure blue fluorescent molecule through a Suzuki coupling reaction, showcasing its potential in organic light-emitting diodes (OLEDs) as blue-emitting materials (Hu et al., 2010).
Polymer Synthesis via Suzuki-Miyaura Coupling
It serves as a monomer in the palladium-catalyzed polycondensation process, facilitating the synthesis of well-defined polyfluorenes with narrow molecular weight distributions. This application is crucial for developing materials with specific optical properties (Yokoyama et al., 2007).
Development of Low Band Gap Polymers for Organic Solar Cell Applications
The compound has been instrumental in synthesizing new copolymers for organic solar cell (OSC) applications, demonstrating the versatility of this reagent in creating materials with narrow optical band gaps suitable for OSC applications (Meena et al., 2018).
Molecular Optical, Thermal, and Electrochemical Properties
Its derivatives have been studied for their potential in optoelectronic devices, sensing applications, biological probes, and intercellular imaging, owing to their thermal stability and fluorescent aggregation-induced emission (AIE) properties (Kathirvelan et al., 2020).
Anionic Functionalization in Polyfluorenes
Another application includes the synthesis of anionically functionalized polyfluorene-based conjugated polyelectrolytes, where the compound is used to control ionic functional group density, highlighting its utility in creating materials for specific electronic applications (Stay & Lonergan, 2013).
Propriétés
IUPAC Name |
2-(9,9-diphenylfluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)27-21-13-20-26-28(27)24-18-11-12-19-25(24)31(26,22-14-7-5-8-15-22)23-16-9-6-10-17-23/h5-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFLXHPXCVWFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



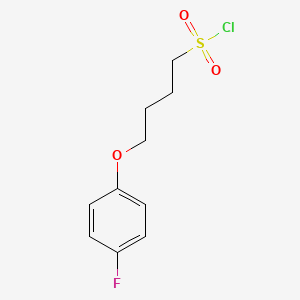
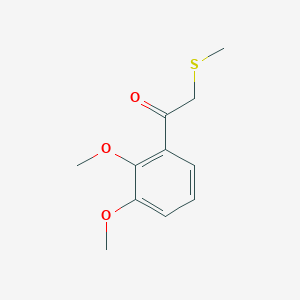
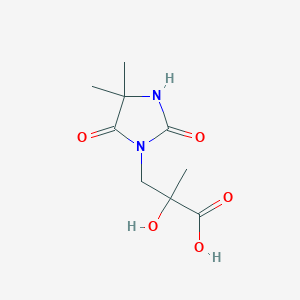
![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)

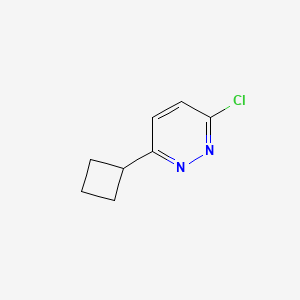
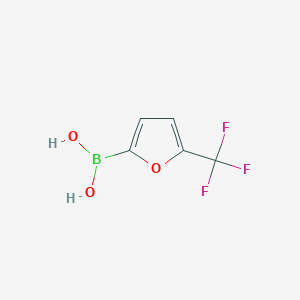
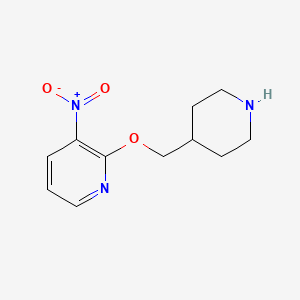
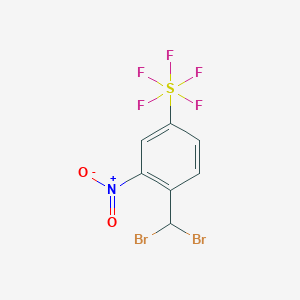
![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)